1-[(Thiophen-3-yl)carbonyl]-1,4-diazepane hydrochloride
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Overview
Description
1-(Thiophene-3-carbonyl)-1,4-diazepane hydrochloride is a chemical compound that features a thiophene ring attached to a diazepane ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophene-3-carbonyl)-1,4-diazepane hydrochloride typically involves the reaction of thiophene-3-carbonyl chloride with 1,4-diazepane in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophene-3-carbonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophene-3-carbonyl)-1,4-diazepane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(thiophene-3-carbonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The carbonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The diazepane ring can provide structural stability and influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carbonyl chloride: A precursor in the synthesis of 1-(thiophene-3-carbonyl)-1,4-diazepane hydrochloride.
1,4-Diazepane: A core structure in the compound, contributing to its unique properties.
Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.
Uniqueness
1-(Thiophene-3-carbonyl)-1,4-diazepane hydrochloride is unique due to its combination of a thiophene ring and a diazepane ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and potential therapeutic uses.
Properties
Molecular Formula |
C10H15ClN2OS |
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Molecular Weight |
246.76 g/mol |
IUPAC Name |
1,4-diazepan-1-yl(thiophen-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C10H14N2OS.ClH/c13-10(9-2-7-14-8-9)12-5-1-3-11-4-6-12;/h2,7-8,11H,1,3-6H2;1H |
InChI Key |
ONYMMDBBVZOWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CSC=C2.Cl |
Origin of Product |
United States |
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